Proctolin

Übersicht

Beschreibung

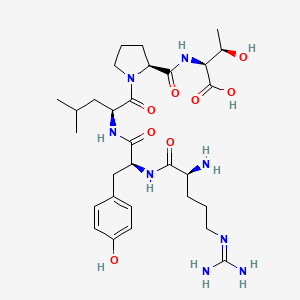

Proctolin is a neuropeptide that was first isolated from the cockroach species Periplaneta americana in 1975 . It is a pentapeptide with the amino acid sequence arginyl-tyrosyl-leucyl-prolyl-threonine. This compound is known for its role in modulating muscle contractions in various invertebrates, including insects and crustaceans . It is considered a neuromodulator rather than a classical neurotransmitter, as it changes the way impulses are transmitted across synapses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would also rely on SPPS due to its efficiency and scalability. The process would involve automated peptide synthesizers to produce the peptide in bulk, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which break down the peptide into its constituent amino acids .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.

Enzymatic Degradation: Specific peptidases, such as this compound-degrading peptidases, can cleave the peptide at specific sites.

Major Products: The major products formed from the hydrolysis or enzymatic degradation of this compound are its constituent amino acids: arginine, tyrosine, leucine, proline, and threonine .

Wissenschaftliche Forschungsanwendungen

Physiological Role in Insects

Proctolin plays a crucial role in muscle contraction and neuromuscular transmission in various insect species. Research has demonstrated that this compound acts directly on body-wall muscles, eliciting slow, sustained contractions and enhancing nerve-evoked contractions. This effect is dose-dependent and varies among different muscle fibers, suggesting a selective action of this compound on specific muscle types .

Key Findings:

- Muscle Contraction: this compound induces contractions in skeletal muscles such as the extensor tibiae in locusts and the coxal depressor in cockroaches .

- Neurotransmitter Role: It functions as a visceral neuromuscular transmitter, influencing both sensory and motor neuron regulation .

- Behavioral Implications: Studies using Drosophila have linked this compound to behavioral changes, including larval crawling velocity and thermal preference, indicating its broader implications beyond muscle contraction .

Potential Therapeutic Applications

The understanding of this compound's mechanisms has opened avenues for potential therapeutic applications, particularly in the field of cancer research. This compound's involvement in neuropeptide signaling pathways may provide insights into tumor biology and treatment strategies.

Cancer Research:

- Peptidomics Studies: this compound's presence has been noted in comparative peptidomics analyses related to cancer, where it may serve as a biomarker or therapeutic target due to its regulatory roles in cellular processes .

- Tumor Microenvironment: The peptide's interactions within the tumor microenvironment can influence proteolytic activities, which are critical for cancer progression and metastasis.

Mechanistic Insights

Research into the mechanisms by which this compound operates has revealed intricate pathways involving various intracellular signaling cascades. This compound's action is mediated through specific receptors on muscle cells, leading to enhanced calcium mobilization and subsequent muscle contraction.

Mechanism of Action:

- This compound stimulates phosphatidylinositol bisphosphate pathways leading to increased intracellular calcium levels, which are crucial for muscle contraction .

- The peptide's effects are modulated by its concentration and the specific type of muscle tissue involved.

Case Studies

Several case studies illustrate the diverse applications of this compound:

| Study | Organism | Application | Findings |

|---|---|---|---|

| Lange et al. (1986) | Locusta migratoria | Muscle physiology | This compound induces significant contractions in locust foregut muscles. |

| O'Shea (1986) | Various insects | Neurotransmitter function | Identified this compound's role as a visceral neuromuscular transmitter. |

| Sokolowski (2001) | Drosophila melanogaster | Behavioral analysis | This compound influences larval crawling behavior based on environmental temperature. |

Wirkmechanismus

Proctolin exerts its effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. In insects and crustaceans, this compound binds to G-protein-coupled receptors, which activate second messenger systems such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . This results in the modulation of ion channels and changes in membrane potential, ultimately leading to muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role as a neuromodulator in invertebrates. Similar compounds include other neuropeptides such as:

Leucomyosuppressin: A neuropeptide that inhibits muscle contractions in insects.

Sulfakinin: A neuropeptide that influences gut motility and feeding behavior in insects.

This compound’s uniqueness lies in its specific sequence and its widespread presence in various invertebrate species, making it a valuable model for studying neuromodulation and neuropeptide function .

Biologische Aktivität

Proctolin is a neuropeptide primarily found in arthropods, recognized for its significant role in modulating various physiological processes, including muscle contraction and heart rate. Its structure is characterized by the sequence Arg-Tyr-Leu-Pro-Thr, and it has been extensively studied for its biological activities across different species.

This compound exerts its biological effects by interacting with specific receptors, particularly G protein-coupled receptors (GPCRs), which mediate its action on muscle tissues and the central nervous system (CNS). This interaction leads to increased contractions in visceral muscles and enhanced cardiac activity, showcasing its myostimulatory properties.

Effects on Specific Tissues

Research has demonstrated that this compound significantly influences various tissues in insects:

- Cardiac Tissue : In studies conducted on Tenebrio molitor (the yellow mealworm), this compound was shown to enhance heart rate and contraction strength, indicating its cardiotropic effects .

- Digestive System : this compound stimulates contractions in the foregut of Schistocerca gregaria (the desert locust), highlighting its role in digestive processes .

- Central Nervous System : The presence of this compound in the CNS suggests a regulatory role in neurotransmission, affecting both motor control and sensory processing .

Comparative Studies

A comparative analysis of this compound's effects across different species reveals variations in activity levels and receptor interactions. For instance, while this compound retains significant activity in T. molitor, certain analogues exhibit reduced efficacy in other species like S. gregaria, suggesting species-specific receptor characteristics .

Case Study 1: this compound's Effects on Rhodnius prolixus

In a detailed study on Rhodnius prolixus, researchers cloned the this compound cDNA and demonstrated that it is expressed in the CNS and various peripheral tissues. The study found that this compound enhances muscle contractions in the anterior midgut and hindgut, as well as increasing heartbeat frequency. This reinforces the peptide's importance in both digestive and circulatory functions within this medically significant insect .

Case Study 2: Analogues of this compound

A series of experiments evaluated 52 analogues of this compound to understand the structure-activity relationship better. Modifications at specific amino acid positions revealed that certain substitutions retained 20-80% of the biological activity compared to native this compound. For example, analogues with hydrophobic residues showed varying degrees of myotropic activity, indicating that structural features are crucial for receptor binding and activation .

Table: Summary of this compound Analogues and Their Activities

| Analogue | Modification | % Activity Retained | Species Tested |

|---|---|---|---|

| This compound | Native | 100% | T. molitor |

| [Val5] | Thr → Val | 60% | T. molitor |

| [Ile5] | Thr → Ile | 55% | T. molitor |

| [Asp3] | Thr → Asp | 30% | S. gregaria |

| [Gln5] | Thr → Gln | 80% | S. gregaria |

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.